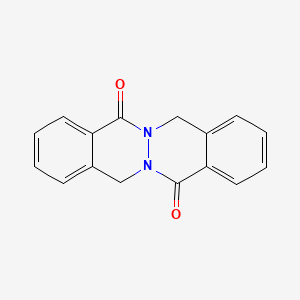

Diftalone

Beschreibung

Eigenschaften

CAS-Nummer |

21626-89-1 |

|---|---|

Molekularformel |

C16H12N2O2 |

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |

InChI |

InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2 |

InChI-Schlüssel |

CXSJGNHRBWJXEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |

Aussehen |

Solid powder |

Andere CAS-Nummern |

21626-89-1 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

aladione diftalone L 5418 phthalazino-(2,3-b)-phthalazine-5,12(7H,14H)-dione |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Diftalone's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diftalone, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the modulation of the arachidonic acid cascade. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its inhibition of prostaglandin synthesis. It includes a compilation of available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of anti-inflammatory agents.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound is its ability to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] This inhibition is achieved through the direct targeting of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandin endoperoxides, the precursors to various prostaglandins.

The Arachidonic Acid Cascade and the Role of Cyclooxygenase

The inflammatory process is often initiated by the release of arachidonic acid from cell membranes by phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. The COX pathway leads to the production of prostaglandins and thromboxanes, while the LOX pathway produces leukotrienes and lipoxins. This compound primarily targets the COX pathway.

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the signs and symptoms of inflammation.

Caption: this compound's inhibition of the COX pathway.

Quantitative Data on Inhibitory Activity

| Compound | Potency in Prostaglandin Synthesis Inhibition (in vitro) |

| This compound | More potent than Aspirin and Phenylbutazone |

| Less potent than Indomethacin | |

| Indomethacin | > this compound |

| Phenylbutazone | < this compound |

| Aspirin | < this compound |

Table 1: Relative Potency of this compound in the Inhibition of Prostaglandin Synthesis. Data is based on studies conducted on bovine seminal vesicle microsome preparations.[1]

The results from in vitro inhibition of prostaglandin synthetase have been shown to correlate well with in vivo anti-inflammatory activity, as demonstrated in the carrageenan-induced edema inhibition studies in rats.[1]

Secondary Mechanisms of Action

Beyond its primary role as a COX inhibitor, this compound has been shown to affect other biological processes involved in inflammation and tissue remodeling.

Inhibition of Collagen and Glycosaminoglycan (GAG) Biosynthesis

This compound has demonstrated a distinct inhibitory effect on the formation of collagen in sponge granuloma and chick embryo articular cartilage.[2] Furthermore, it has been observed to inhibit the sulphation of glycosaminoglycans (GAGs) and GAG formation in granulation tissue.[2] This suggests that this compound may have a broader impact on the extracellular matrix and tissue repair processes in inflammatory conditions.

Experimental Protocols

In Vitro Inhibition of Prostaglandin Synthesis

A common method to assess the inhibition of prostaglandin synthesis by NSAIDs involves the use of microsomal preparations from tissues rich in cyclooxygenase, such as bovine seminal vesicles.

Objective: To determine the in vitro potency of this compound in inhibiting prostaglandin synthesis.

Methodology:

-

Preparation of Microsomes: Bovine seminal vesicles are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains the prostaglandin synthetase enzymes (COX-1 and COX-2).

-

Incubation: The microsomal preparation is incubated with arachidonic acid, the substrate for COX enzymes, in the presence and absence of varying concentrations of this compound and other reference NSAIDs.

-

Extraction and Quantification: After a defined incubation period, the reaction is stopped, and the newly synthesized prostaglandins are extracted using an organic solvent. The amount of prostaglandins produced is then quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage inhibition of prostaglandin synthesis is calculated for each concentration of the test compound. This data can be used to determine the relative potency of the compounds.

Caption: Workflow for in vitro prostaglandin synthesis inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

Methodology:

-

Animal Model: Male Wistar rats are typically used for this assay.

-

Induction of Inflammation: A subcutaneous injection of a phlogistic agent, such as a 1% carrageenan suspension, is administered into the sub-plantar region of the rat's hind paw to induce localized edema.

-

Drug Administration: this compound and reference NSAIDs are administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle.

-

Measurement of Paw Edema: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema for each treatment group is calculated by comparing the increase in paw volume to that of the control group. This allows for the determination of the dose-dependent anti-inflammatory effect of the drug.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion

This compound's primary mechanism of action is the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis. This activity has been demonstrated in vitro and correlates well with its in vivo anti-inflammatory effects. Additionally, this compound exhibits inhibitory effects on collagen and glycosaminoglycan biosynthesis, suggesting a broader role in modulating the inflammatory response and tissue remodeling. Further research to elucidate the specific inhibitory profiles against COX-1 and COX-2 and to explore other potential signaling pathways will provide a more complete understanding of this compound's pharmacological profile.

References

Diftalone: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diftalone is a non-steroidal anti-inflammatory drug (NSAID) with a unique phthalazino[2,3-b]phthalazine-dione core structure.[1][2] Historically recognized for its anti-inflammatory properties, this compound has been a subject of interest in medicinal chemistry due to its mechanism of action, which involves the inhibition of prostaglandin synthesis.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound is chemically known as 5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione. Its structure consists of a tetracyclic system derived from the fusion of two phthalazine moieties.

| Chemical Identifier | Value |

| IUPAC Name | 5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione |

| CAS Number | 21626-89-1 |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| SMILES | C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3 |

| InChI | InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2 |

| InChIKey | CXSJGNHRBWJXEA-UHFFFAOYSA-N |

| PubChem CID | 30717 |

| Synonyms | Aladione, L-5418, Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Weight | 264.28 g/mol | PubChem |

| Melting Point | 223.5 °C | CAS Common Chemistry |

| LogP (calculated) | 1.9 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 40.6 Ų | PubChem |

Pharmacological Properties

This compound exhibits its therapeutic effects primarily through its anti-inflammatory activity. The key pharmacological aspects are summarized below.

| Pharmacological Parameter | Description | Source |

| Therapeutic Category | Anti-inflammatory agent | MedchemExpress |

| Mechanism of Action | Inhibition of prostaglandin synthesis | [3] |

| Pharmacological Action | Anti-inflammatory | [3] |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. By blocking the COX pathway, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: this compound's mechanism of action.

Experimental Protocols

General Synthesis of Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione

The synthesis of the core structure of this compound and its derivatives has been reported in the scientific literature.[1] A general method for the preparation of the phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione scaffold is described below. This protocol is representative and may require optimization for specific derivatives.

Materials:

-

Phthalic anhydride

-

Hydrazine hydrate

-

Appropriate solvent (e.g., ethanol, acetic acid)

Procedure:

-

Formation of Phthalhydrazide: A mixture of phthalic anhydride and hydrazine hydrate is refluxed in a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated until the formation of phthalhydrazide is complete, which can be monitored by thin-layer chromatography (TLC).

-

Dimerization to form the this compound scaffold: The resulting phthalhydrazide is then subjected to conditions that promote dimerization to form the phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione structure. This step may involve heating at high temperatures, potentially with a catalyst.

-

Purification: The crude product is cooled, and the resulting solid is collected by filtration. The product is then purified by recrystallization from an appropriate solvent to yield the final compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Prostaglandin Synthesis

This protocol describes a general method to assess the in vitro anti-inflammatory activity of compounds like this compound by measuring the inhibition of prostaglandin synthesis in a bovine seminal vesicle microsome preparation.[3]

Materials:

-

Bovine seminal vesicle microsomes (source of prostaglandin synthase)

-

Arachidonic acid (substrate)

-

Test compound (this compound) and reference standards (e.g., Indomethacin, Phenylbutazone)

-

Buffer solution (e.g., Tris-HCl buffer)

-

Cofactors (e.g., glutathione, hydroquinone)

-

Method for prostaglandin quantification (e.g., Radioimmunoassay (RIA) or Enzyme-linked immunosorbent assay (ELISA))

Procedure:

-

Preparation of Reaction Mixture: In a reaction tube, prepare a mixture containing the bovine seminal vesicle microsome preparation, buffer, and cofactors.

-

Incubation with Test Compound: Add varying concentrations of this compound (or reference standards) to the reaction tubes. A control tube with vehicle (e.g., DMSO) should also be prepared. Pre-incubate the mixtures for a short period at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding arachidonic acid to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution like citric acid or by placing the tubes on ice.

-

Quantification of Prostaglandins: Measure the amount of prostaglandin E₂ (PGE₂) produced in each sample using a suitable method like RIA or ELISA.

-

Data Analysis: Calculate the percentage inhibition of prostaglandin synthesis for each concentration of this compound and the reference standards. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Caption: In Vitro Prostaglandin Synthesis Inhibition Assay Workflow.

References

- 1. Synthesis and antiinflammatory activity of substituted phthalazino(2,3-b)phthalazine-5(7H)-12(14H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Effect of this compound and other nonsteroidal anti-inflammatory agents on synthesis of prostaglandins (38560) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diftalone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diftalone, chemically known as phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, is a non-steroidal anti-inflammatory drug (NSAID) with a unique heterocyclic structure. This document provides a comprehensive technical overview of the primary synthesis pathway for this compound, intended for an audience of researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process commencing from readily available starting materials. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate a thorough understanding of the manufacturing process.

Introduction

This compound is a compound belonging to the phthalazinone class of molecules, which are known for their diverse biological activities. The core structure of this compound is a tetracyclic system, which is responsible for its pharmacological effects. Understanding the synthesis of this molecule is crucial for its production, potential derivatization for the development of new therapeutic agents, and for quality control in its manufacturing. This guide will focus on a key synthetic route to this compound.

Core Synthesis Pathway

The primary and most direct synthesis of this compound involves the reaction of two key intermediates: 2-(aminomethyl)benzoic acid and phthalic anhydride. The pathway can be conceptually broken down into the formation of a key phthalazinone intermediate followed by its cyclization to form the final this compound structure.

A crucial method for the preparation of this compound is detailed in U.S. Patent 3,886,154. This patent outlines a method for producing phthalazino(2,3-B)phthalazine-5(14H),12(7H)-dione, which is the chemical name for this compound[1].

The overall synthesis can be visualized as follows:

Figure 1: High-level overview of the this compound synthesis pathway.

A more detailed representation of a plausible synthetic route based on established phthalazinone chemistry involves the reaction of a phthalic anhydride derivative with a hydrazine equivalent, followed by cyclization. A key strategy for synthesizing substituted phthalazinones involves the reaction of 3-benzylidenephthalide with hydrazine hydrate[2]. While not the exact synthesis of this compound, this highlights a common method for forming the phthalazinone core.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of phthalazinone derivatives and the information outlined in the patent for the preparation of this compound[1].

Step 1: Synthesis of the Phthalazinone Intermediate

The initial step involves the condensation of phthalic anhydride with a suitable hydrazine source to form a phthalhydrazide derivative. In a related synthesis of a phthalazinone derivative, phthalic anhydride is reacted with phenylacetic acid in the presence of fused sodium acetate at high temperatures to yield 3-benzylidenephthalide, which is then reacted with hydrazine hydrate[2]. For this compound, a more direct approach would involve the reaction of phthalic anhydride with 2-(hydrazinomethyl)benzoic acid or a protected version thereof.

A representative experimental protocol for the formation of a phthalazinone ring:

-

A mixture of phthalic anhydride (1 equivalent) and a suitable hydrazine derivative (1 equivalent) in a high-boiling point solvent such as ethanol or toluene is prepared.

-

The reaction mixture is heated to reflux for a period of 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried under vacuum.

Step 2: Cyclization to this compound

The intermediate phthalazinone undergoes an intramolecular cyclization to form the final tetracyclic structure of this compound. This step is typically acid or base-catalyzed and may require elevated temperatures.

A plausible experimental protocol for the cyclization step:

-

The intermediate from Step 1 is suspended in a suitable solvent, such as acetic acid or a mixture of acetic acid and a dehydrating agent.

-

The mixture is heated to reflux for 4-8 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the this compound product.

-

After cooling, the product is isolated by filtration, washed with water and a suitable organic solvent, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound and related phthalazinone derivatives.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |

| Molecular Weight | 264.28 g/mol | [3] |

| Melting Point | >300 °C (decomposes) | |

| Intermediate (Representative) | ||

| Yield | 60-80% | |

| Melting Point | Varies depending on the specific intermediate | |

| Final Product (this compound) | ||

| Yield | 70-90% (from intermediate) | |

| Purity (by HPLC) | >98% |

Visualization of the Synthesis Pathway

The detailed chemical transformations in the synthesis of this compound can be represented by the following workflow.

Figure 2: Detailed workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of heterocyclic chemistry. The key steps involve the formation of a phthalazinone intermediate followed by a cyclization reaction to yield the final product. The provided protocols and data offer a solid foundation for researchers and drug development professionals to understand and potentially optimize the synthesis of this important anti-inflammatory agent. Further research could explore alternative synthetic routes to improve yield, reduce costs, and enhance the environmental friendliness of the process.

References

- 1. US3886154A - Method for the preparation of phthalazino (2,3-B) phthalazine-5(14H), 12(7H)-dione - Google Patents [patents.google.com]

- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]

- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental History of Diftalone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diftalone, a non-steroidal anti-inflammatory drug (NSAID), emerged from research focused on the synthesis and pharmacological evaluation of phthalazino[2,3-b]phthalazine derivatives. This technical guide provides an in-depth exploration of the discovery, history, and core pharmacological characteristics of this compound. It details its mechanism of action, preclinical and clinical findings, and the experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction and Historical Context

This compound, chemically known as phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, was developed during a period of intense research into novel anti-inflammatory agents. The foundational synthetic work on the phthalazino[2,3-b]phthalazine core structure was conducted by E. Bellasio and his colleagues at the Lepetit research laboratories in the early 1970s. Their investigations into new diazotized heterocyclic compounds with potential anti-inflammatory activity laid the groundwork for the eventual synthesis and characterization of this compound, also known by its trade name Aladione and internal designation L 5418.

Preclinical Pharmacology

Mechanism of Action

In Vivo Efficacy

The anti-inflammatory activity of this compound has been demonstrated in the carrageenan-induced paw edema model in rats, a standard assay for evaluating NSAIDs. The results from these in vivo studies have shown a good correlation with the in vitro inhibition of prostaglandin synthetase.[1]

Clinical Development

Efficacy in Rheumatoid Arthritis

A significant long-term (two-year), double-blind, comparative clinical trial was conducted to evaluate the efficacy and tolerability of this compound in patients with rheumatoid arthritis.[2] In this study, this compound (500 mg daily) was compared to indomethacin (75 mg daily). The trial demonstrated that this compound had a similar effectiveness to indomethacin across various clinical parameters of disease activity.[2] Notably, this compound showed some superior results in reducing the erythrocyte sedimentation rate (ESR), a marker of inflammation.[2]

Tolerability and Safety Profile

The aforementioned long-term clinical trial also provided valuable insights into the safety and tolerability of this compound.[2] The tolerability of this compound was found to be somewhat superior to that of indomethacin.[2] This was evidenced by a lower number of patients reporting side effects and a lower dropout rate due to intolerance.[2] Specifically, there was a lower frequency of central nervous system disturbances observed in the this compound group compared to the indomethacin group.[2]

Quantitative Data Summary

| Parameter | This compound | Indomethacin | Phenylbutazone | Aspirin | Reference |

| In Vitro Prostaglandin Synthesis Inhibition | |||||

| Relative Potency | Less active than Indomethacin, more active than Phenylbutazone and Aspirin | More active than this compound | Less active than this compound | Less active than this compound | [1] |

| Clinical Trial in Rheumatoid Arthritis (2 years) | |||||

| Daily Dosage | 500 mg | 75 mg | N/A | N/A | [2] |

| Efficacy | Similar to Indomethacin | Similar to this compound | N/A | N/A | [2] |

| Effect on ESR | Some superior results compared to Indomethacin | - | N/A | N/A | [2] |

| Tolerability | Somewhat superior to Indomethacin | - | N/A | N/A | [2] |

| CNS Side Effects | Lower frequency than Indomethacin | - | N/A | N/A | [2] |

Table 1: Comparative Efficacy and Potency of this compound

Experimental Protocols

In Vitro Inhibition of Prostaglandin Synthetase

Objective: To determine the inhibitory effect of this compound and its metabolites on the synthesis of prostaglandins.

Methodology:

-

Enzyme Preparation: Microsomal preparations of prostaglandin synthetase were obtained from bovine seminal vesicles.

-

Incubation: The microsomal preparation was incubated with arachidonic acid as the substrate in the presence of various concentrations of this compound, its metabolites, or other NSAIDs (indomethacin, phenylbutazone, aspirin).

-

Measurement: The synthesis of prostaglandins was quantified.

-

Analysis: The concentration of each compound required to produce a 50% inhibition of prostaglandin synthesis (IC50) was determined to compare their relative potencies.[1]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: The study was conducted using rats.

-

Induction of Inflammation: A subcutaneous injection of carrageenan was administered into the paw of the rats to induce a localized inflammatory response (edema).

-

Drug Administration: this compound or other NSAIDs were administered to the rats, typically prior to the carrageenan injection.

-

Measurement of Edema: The volume of the paw was measured at various time points after the carrageenan injection using a plethysmometer.

-

Analysis: The percentage of inhibition of edema by the test compound was calculated by comparing the paw volume in the treated group to that of a control group that received only carrageenan.[1]

Conclusion

This compound represents a notable development in the field of non-steroidal anti-inflammatory drugs, originating from the dedicated synthetic and pharmacological research at Lepetit. Its mechanism of action through the inhibition of prostaglandin synthesis, coupled with a clinical efficacy comparable to indomethacin but with a potentially more favorable side effect profile, underscores its significance. The data and methodologies presented in this guide offer a comprehensive technical overview for scientists and researchers engaged in the ongoing development and understanding of anti-inflammatory therapeutics. Further research to elucidate its precise interactions with COX-1 and COX-2 and to expand on its clinical applications would be of considerable value.

References

Diftalone (CAS Number: 21626-89-1): A Technical Overview of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diftalone, with the CAS registry number 21626-89-1, is a non-steroidal anti-inflammatory drug (NSAID) that has been investigated for its therapeutic potential in inflammatory conditions, particularly rheumatoid arthritis.[1] Chemically, it is identified as phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione.[2] This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its mechanism of action, preclinical and clinical findings, and available experimental data. All quantitative information is summarized in structured tables, and key pathways and workflows are visualized using DOT language diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a molecular formula of C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol .[2] A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione | [2] |

| CAS Number | 21626-89-1 | [2] |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [2] |

| Molecular Weight | 264.28 g/mol | [2] |

| Synonyms | Aladione, L-5418, Phthalazino(2,3-b)phthalazine-5,12(7H,14H)-dione | [2] |

Mechanism of Action

The primary anti-inflammatory effect of this compound is attributed to its ability to inhibit the synthesis of prostaglandins.[3] Prostaglandins are key lipid mediators in the inflammatory cascade, responsible for inducing pain, swelling, and fever.

Inhibition of Prostaglandin Synthesis

This compound and its metabolites have been shown to inhibit prostaglandin synthetase (cyclooxygenase or COX enzymes).[3] This inhibition reduces the conversion of arachidonic acid into various prostaglandins. An in vitro study using bovine seminal vesicle microsome preparations demonstrated that this compound is a more potent inhibitor of prostaglandin synthesis than phenylbutazone and aspirin, although less potent than indomethacin.[3]

Effects on Collagen and Glycosaminoglycan Metabolism

In addition to its effects on prostaglandin synthesis, this compound has been shown to influence the metabolism of collagen and glycosaminoglycans (GAGs), which are essential components of connective tissue.[1] Studies have indicated that this compound can inhibit collagen formation in sponge granuloma and chick embryo articular cartilage.[1] Furthermore, it has been observed to inhibit the sulphation of GAGs in corneal and articular cartilage, as well as GAG formation in granulation tissue.[1] This suggests a broader impact on the extracellular matrix, which may contribute to its therapeutic effects in rheumatic diseases.

Pharmacokinetics

Clinical Efficacy

This compound has been evaluated in clinical trials for the treatment of rheumatoid arthritis, often in comparison to other established NSAIDs like indomethacin.

Rheumatoid Arthritis

Clinical studies have demonstrated that this compound exhibits efficacy in managing the symptoms of rheumatoid arthritis. In a multi-center, double-blind, crossover study involving 70 patients, this compound administered at a daily dose of 750 mg was found to be comparable in activity to 100 mg of indomethacin daily over a two-week treatment period.[4] Both treatments produced a favorable response, with this compound showing a unique capability to reduce the erythrocyte sedimentation rate.[4] The tolerability of this compound was reported to be good, with few side effects.[4]

| Clinical Trial Parameter | This compound | Indomethacin | Reference |

| Indication | Rheumatoid Arthritis | Rheumatoid Arthritis | [4] |

| Dosage | 750 mg daily | 100 mg daily | [4] |

| Treatment Duration | 2 weeks | 2 weeks | [4] |

| Key Finding | Comparable efficacy to indomethacin, with a reduction in erythrocyte sedimentation rate. | Comparable efficacy to this compound. | [4] |

| Tolerability | Well tolerated with few side effects. | Not explicitly stated, but this compound's tolerability was highlighted as good. | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the key experiments cited are not fully available in the reviewed literature. However, an overview of the methodologies employed in the foundational studies is provided below.

Prostaglandin Synthesis Inhibition Assay

The inhibitory effect of this compound on prostaglandin synthesis was evaluated using an in vitro assay with bovine seminal vesicle microsome preparations.[3] While specific buffer compositions and incubation times were not detailed in the available abstract, the general workflow would involve the following steps:

Collagen and Glycosaminoglycan Synthesis Assays

The investigation into this compound's effect on collagen and GAG synthesis involved both in vivo (sponge granuloma in rats) and in vitro (chick embryo cartilage) models.[1] The general approach included:

-

Sponge Granuloma Model: Implantation of sponges in rats to induce granuloma formation, followed by administration of this compound. The collagen content and GAG formation within the granuloma tissue were then analyzed.

-

Chick Embryo Cartilage Model: Culturing of chick embryo cartilage in the presence of this compound. The synthesis of collagen and the sulphation of GAGs were subsequently measured, likely using radiolabeled precursors.

Synthesis

A detailed, step-by-step chemical synthesis protocol for this compound was not identified in the performed searches. The synthesis of related phthalazine derivatives often involves the condensation of hydrazine with appropriate phthalic acid derivatives, but the specific route for this compound requires further investigation from specialized chemical literature or patents.

Conclusion

This compound (CAS 21626-89-1) is an NSAID with a primary mechanism of action involving the inhibition of prostaglandin synthesis. Preclinical studies have also revealed its capacity to modulate collagen and glycosaminoglycan metabolism, suggesting a multifaceted anti-inflammatory profile. Clinical trials in rheumatoid arthritis have indicated its efficacy is comparable to that of indomethacin, with a favorable tolerability profile. However, a significant gap exists in the publicly available literature regarding its detailed pharmacokinetic properties in humans and a specific, reproducible synthesis protocol. Further research would be necessary to fully elucidate these aspects for modern drug development and research applications.

References

- 1. The effect of this compound on collagen and glycosaminoglycans metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound and other nonsteroidal anti-inflammatory agents on synthesis of prostaglandins (38560) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. karger.com [karger.com]

Aladione (Alantolactone): A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aladione, more commonly known in scientific literature as Alantolactone, is a naturally occurring sesquiterpene lactone demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Alantolactone's mechanism of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The guide also includes visualizations of the core signaling pathways and experimental workflows to offer a clear and concise understanding of its anti-inflammatory effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. Alantolactone, a bioactive compound isolated from the roots of plants such as Inula helenium, has emerged as a promising anti-inflammatory agent.[1] It has been shown to modulate key signaling pathways involved in the inflammatory cascade, leading to a reduction in pro-inflammatory mediators. This document serves as a technical resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.

Mechanism of Action

Alantolactone exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Alantolactone has been shown to potently inhibit this pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Alantolactone intervenes in this process by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1][2]

Caption: Alantolactone inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. Alantolactone has been demonstrated to inhibit the phosphorylation of JNK, ERK, and p38 MAPK in response to inflammatory stimuli.[1] This inhibition prevents the activation of downstream transcription factors, such as AP-1, which are also involved in the expression of pro-inflammatory genes.

References

- 1. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alantolactone derivatives inhibit the tumor necrosis factor α-induced nuclear factor κB pathway by a different mechanism from alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Diftalone's Inhibition of Prostaglandin Synthesis

<_ 2_0_2_5-1_1-1_3_T_1_5-2_1-5_4.6_7_7_ZI_n_f_u_s_i_o_n_sd_eD_i_f_t_a_l_o_n_eP_r_o_s_t_a_g_l_a_n_d_i_nS_y_n_t_h_e_s_i_sI_n_h_i_b_i_t_i_o_n _>

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diftalone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This document provides a detailed examination of the mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize this compound's activity. It is intended to serve as a technical resource for professionals in the fields of pharmacology and drug development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Like other NSAIDs, this compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1][2] The synthesis pathway begins with the release of arachidonic acid from cellular phospholipids, which is then converted by COX enzymes into prostaglandin precursors.[3][4]

There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric lining and regulating platelet function.[1]

-

COX-2: An inducible enzyme that is upregulated during inflammation and is the primary target for anti-inflammatory effects.[1][5]

This compound inhibits prostaglandin synthesis, which has been demonstrated in bovine seminal vesicle microsome preparations.[6] This inhibition is the basis for its anti-inflammatory properties.[6]

Quantitative Analysis of Inhibitory Activity

In in vitro studies using bovine seminal vesicle microsomes, this compound was found to be a more potent inhibitor of prostaglandin synthesis than phenylbutazone or aspirin, though less potent than indomethacin.[6] The results from these in vitro assays correlated well with in vivo anti-inflammatory studies, suggesting that prostaglandin synthesis inhibition is the primary driver of its efficacy.[6]

Table 1: Comparative Potency of this compound and Other NSAIDs

| Compound | Relative Potency (Prostaglandin Synthesis Inhibition) |

|---|---|

| Indomethacin | Most Potent |

| This compound | > Phenylbutazone, Aspirin |

| Phenylbutazone | < this compound |

| Aspirin | < this compound |

Data derived from qualitative comparisons in in vitro prostaglandin synthetase studies.[6]

Signaling Pathway and Point of Inhibition

This compound intervenes at a critical step in the arachidonic acid cascade. By blocking the active site of the COX enzymes, it prevents the conversion of arachidonic acid into Prostaglandin G2 (PGG2), the unstable intermediate that is subsequently converted to other pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[7][8]

Caption: this compound's inhibition of the prostaglandin synthesis pathway.

Experimental Protocols

The anti-inflammatory and prostaglandin-inhibiting effects of this compound and other NSAIDs are evaluated using a combination of in vitro and in vivo experimental models.

This assay directly measures a compound's ability to inhibit the COX enzyme.

-

Objective: To determine the IC50 value of a test compound against COX enzymes.

-

Methodology:

-

Enzyme Source: Microsomal preparations from tissues rich in COX enzymes, such as bovine seminal vesicles, are used.[6]

-

Substrate: Arachidonic acid is added to the enzyme preparation to initiate the synthesis of prostaglandins.[6]

-

Incubation: The test compound (e.g., this compound) is pre-incubated with the enzyme preparation at various concentrations.

-

Reaction: The reaction is started by the addition of arachidonic acid and allowed to proceed for a defined time. Cofactors like l-epinephrine and hematin may be included to optimize the reaction.[9]

-

Quantification: The amount of prostaglandins (e.g., PGE2) produced is quantified. Historically, this was done using radiolabelled arachidonic acid and measuring radioactive prostaglandin products.[9] Modern methods often use techniques like ELISA or liquid chromatography-mass spectrometry (LC-MS/MS) for more precise quantification.[7]

-

Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.

-

This is a classic and widely used model to assess the acute anti-inflammatory activity of NSAIDs.[10][11] The correlation between this compound's in vitro enzyme inhibition and its efficacy in this model is well-established.[6]

-

Objective: To evaluate the anti-inflammatory (anti-edematous) effect of a test compound in vivo.

-

Methodology:

-

Animal Model: Typically, Wistar rats or Swiss mice are used.[12][13]

-

Compound Administration: Animals are pre-treated with the test compound (this compound), a vehicle control (e.g., saline), or a positive control (e.g., Indomethacin) via oral or intraperitoneal administration.[14]

-

Induction of Inflammation: A sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the hind paw of the animal.[13][14]

-

Measurement: The volume of the paw is measured at baseline (before carrageenan injection) and at several time points afterward (e.g., 1, 2, 3, 4, and 5 hours).[12][14] Paw volume is measured using a plethysmometer.

-

Analysis: The degree of edema is calculated as the increase in paw volume compared to baseline. The percentage inhibition of edema for the drug-treated group is calculated relative to the vehicle-treated control group.

-

Experimental and Drug Evaluation Workflow

The evaluation of a potential anti-inflammatory drug like this compound follows a logical progression from initial screening to validation in animal models.

Caption: Standard workflow for evaluating NSAID anti-inflammatory activity.

Conclusion

This compound is an effective non-steroidal anti-inflammatory agent whose mechanism of action is centered on the inhibition of prostaglandin synthesis via the cyclooxygenase enzymes.[6] Its potency, demonstrated to be greater than that of aspirin and phenylbutazone in early in vitro studies, is consistent with its observed anti-inflammatory effects in established in vivo models like the carrageenan-induced paw edema test.[6] The experimental protocols detailed herein represent the foundational methods for characterizing the pharmacological profile of this compound and similar NSAIDs.

References

- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. droracle.ai [droracle.ai]

- 5. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of this compound and other nonsteroidal anti-inflammatory agents on synthesis of prostaglandins (38560) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Diftalone in Preclinical Models: A Methodological and Conceptual Guide

Disclaimer: An extensive review of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic data for Diftalone (also known as Aladione or L-5418). The information presented herein provides a general framework for the preclinical pharmacokinetic evaluation of a drug candidate, in line with the requested in-depth technical guide format. The experimental protocols, tables, and diagrams are illustrative and based on standard practices in drug development.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with a phthalazinone chemical structure. Understanding the pharmacokinetics—the study of how an organism affects a drug—is a critical component of preclinical drug development. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its onset, intensity, and duration of action. This guide outlines the conventional preclinical methodologies and conceptual workflows for assessing the pharmacokinetic profile of a compound like this compound.

General Principles of Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies are essential for establishing the safety and efficacy profile of a new chemical entity before it can be tested in humans. These studies are typically conducted in various animal models to understand the ADME properties of the drug.

Absorption

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal tract. Key parameters evaluated include:

-

Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

-

Maximum Concentration (Cmax) : The highest concentration of the drug observed in the plasma.

-

Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body. Important parameters include:

-

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Protein Binding : The extent to which a drug binds to plasma proteins, which can affect its distribution and availability to target tissues.

Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily in the liver. This process can lead to the formation of active or inactive metabolites. Key aspects studied are:

-

Metabolic Pathways : The sequence of biochemical reactions that a drug undergoes.

-

Metabolite Identification : Characterizing the chemical structure of the metabolites.

-

Enzyme Identification : Determining the specific enzymes (e.g., cytochrome P450 isoenzymes) responsible for metabolism.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion are renal (urine) and biliary (feces).

-

Clearance (CL) : The volume of plasma cleared of the drug per unit time.

-

Elimination Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

-

Excretion Routes : The proportion of the drug and its metabolites eliminated through different pathways.

Data Presentation: Illustrative Pharmacokinetic Parameters

Due to the absence of specific data for this compound, the following tables present a hypothetical summary of pharmacokinetic parameters that would be determined in preclinical studies for a new chemical entity.

Table 1: Hypothetical Single-Dose Oral Pharmacokinetic Parameters

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 10 | 5 | 5 |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (hr) | Data not available | Data not available | Data not available |

| AUC (ng*hr/mL) | Data not available | Data not available | Data not available |

| Bioavailability (%) | Data not available | Data not available | Data not available |

Table 2: Hypothetical Single-Dose Intravenous Pharmacokinetic Parameters

| Parameter | Rat | Dog | Monkey |

| Dose (mg/kg) | 2 | 1 | 1 |

| Vd (L/kg) | Data not available | Data not available | Data not available |

| CL (mL/min/kg) | Data not available | Data not available | Data not available |

| t½ (hr) | Data not available | Data not available | Data not available |

Table 3: Hypothetical Mass Balance and Excretion Data in Rats (% of Administered Dose)

| Excretion Route | Unchanged Drug | Metabolites | Total |

| Urine | Data not available | Data not available | Data not available |

| Feces | Data not available | Data not available | Data not available |

| Total Recovery | Data not available |

Experimental Protocols

The following are generalized experimental protocols for conducting preclinical pharmacokinetic studies.

Animal Models

Studies are typically conducted in at least two species, one rodent (e.g., Sprague-Dawley or Wistar rats) and one non-rodent (e.g., Beagle dogs or Cynomolgus monkeys). Animals are housed in controlled environments and fasted overnight before drug administration.

Drug Administration and Sample Collection

-

Oral Administration : The drug is administered via oral gavage as a solution or suspension.

-

Intravenous Administration : The drug is administered as a bolus injection or infusion into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

-

Blood Sampling : Blood samples are collected at predetermined time points from a relevant blood vessel (e.g., retro-orbital sinus in rats, jugular vein in dogs) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored frozen until analysis.

-

Excreta Collection : For mass balance studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period.

Bioanalytical Method

Plasma, urine, and fecal homogenate samples are analyzed for the concentration of the parent drug and its major metabolites using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Visualizations

The following diagrams illustrate general concepts in pharmacokinetics.

Conclusion

While specific preclinical pharmacokinetic data for this compound are not publicly available, this guide provides a comprehensive overview of the principles, methodologies, and data presentation standards for such studies. The successful characterization of a drug's ADME profile in preclinical models is a cornerstone of translational science, enabling the prediction of its behavior in humans and informing the design of safe and effective clinical trials. Researchers in drug development can utilize this framework to design and interpret pharmacokinetic studies for novel chemical entities.

An In-Depth Technical Guide to the Identification of Diftalone Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diftalone, a non-steroidal anti-inflammatory drug (NSAID), undergoes metabolic transformation in the body, leading to the formation of various metabolites. Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the identified metabolites of this compound, the analytical methodologies employed for their identification, and a proposed metabolic pathway. Due to the limited recent literature on this compound metabolism, this guide synthesizes historical data and integrates it with modern analytical principles to serve as a valuable resource for researchers in drug metabolism and pharmacokinetics.

Identified Metabolites of this compound

Early studies on the metabolism of this compound have identified several key metabolites, primarily through the analysis of urine. The main biotransformation products indicate that the parent molecule undergoes significant structural modifications.

The principal identified metabolites of this compound are:

-

7,14-Dihydroxyphthalzino(2,3-b)phthalazine-5,12(7H,14H)-dione

-

7-Hydroxyphthalazino(2,3-b)phthalzine-5,12(7H,14H)-dione

-

12(1(2H)-oxo-2-phthalazinyl)methylbenzoic acid [1]

These metabolites suggest that the primary metabolic pathways for this compound involve hydroxylation and oxidative ring cleavage.

Proposed Metabolic Pathway of this compound

Based on the structures of the identified metabolites, a putative metabolic pathway for this compound can be proposed. This pathway likely involves Phase I metabolic reactions, primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.

Caption: Proposed metabolic pathway of this compound.

The initial step is likely the hydroxylation of the this compound molecule to form 7-Hydroxyphthalazino(2,3-b)phthalzine-5,12(7H,14H)-dione. A subsequent hydroxylation reaction would then lead to the formation of 7,14-Dihydroxyphthalzino(2,3-b)phthalazine-5,12(7H,14H)-dione. An alternative pathway involving oxidative cleavage of one of the heterocyclic rings of the this compound structure would result in the formation of 12(1(2H)-oxo-2-phthalazinyl)methylbenzoic acid. The specific CYP450 isoforms responsible for these transformations have not been definitively identified in the available literature.

Experimental Protocols for Metabolite Identification

The identification of this compound metabolites has historically relied on chromatographic and spectrometric techniques. While detailed protocols from early studies are not fully available, this section outlines the general methodologies that would be employed in a modern laboratory setting for the identification and quantification of this compound and its metabolites.

In Vitro Metabolism Studies

-

Objective: To investigate the metabolic pathways of this compound in a controlled environment and identify the enzymes responsible for its metabolism.

-

Methodology:

-

Incubation: this compound is incubated with liver microsomes (from human and other species like rat, dog) or hepatocytes. These systems contain the necessary drug-metabolizing enzymes. The incubation mixture typically includes co-factors such as NADPH for CYP-mediated reactions.

-

Sample Preparation: Following incubation, the reaction is quenched, and the samples are prepared for analysis. This usually involves protein precipitation with an organic solvent (e.g., acetonitrile, methanol) followed by centrifugation to remove precipitated proteins.

-

Analysis: The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the metabolites formed.

-

Caption: General workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

-

Objective: To identify the metabolites of this compound present in biological fluids after administration to a living organism.

-

Methodology:

-

Dosing: this compound is administered to test subjects (e.g., rats, dogs, or in a clinical setting, human volunteers).

-

Sample Collection: Biological samples, primarily urine and plasma, are collected at various time points after dosing.

-

Sample Preparation:

-

Urine: May require hydrolysis (enzymatic or chemical) to cleave conjugated metabolites (e.g., glucuronides) back to the parent metabolite before extraction. A common method is solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

-

Plasma: Typically involves protein precipitation followed by liquid-liquid extraction (LLE) or SPE.

-

-

Analysis: The prepared samples are analyzed by a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.

-

Caption: General workflow for in vivo metabolite identification.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): As reported in early studies for the main urinary metabolite, GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites, derivatization (e.g., methylation, silylation) is often required to increase their volatility.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for drug metabolite identification and quantification due to its high sensitivity, selectivity, and applicability to a wide range of compound polarities without the need for derivatization.

Quantitative Data

A thorough search of the available scientific literature did not yield specific quantitative data on the metabolites of this compound. Therefore, the following table is presented as a template for researchers to populate as data becomes available.

| Metabolite | Biological Matrix | Method of Quantification | Concentration Range (ng/mL) | % of Administered Dose | Reference |

| 7-Hydroxyphthalazino(2,3-b)phthalzine-5,12(7H,14H)-dione | Urine/Plasma | LC-MS/MS | - | - | - |

| 7,14-Dihydroxyphthalzino(2,3-b)phthalazine-5,12(7H,14H)-dione | Urine/Plasma | LC-MS/MS | - | - | - |

| 12(1(2H)-oxo-2-phthalazinyl)methylbenzoic acid | Urine/Plasma | LC-MS/MS or GC-MS | - | - | - |

Conclusion and Future Directions

The identification of this compound metabolites is an area that warrants further investigation using modern analytical techniques. While early studies have laid the groundwork by identifying key hydroxylated and ring-cleaved metabolites, a comprehensive understanding of the metabolic pathway, the enzymes involved, and the quantitative disposition of these metabolites is still lacking. Future research should focus on:

-

In vitro reaction phenotyping to identify the specific CYP450 and other enzymes responsible for this compound metabolism.

-

High-resolution mass spectrometry for the structural elucidation of novel or minor metabolites.

-

Development and validation of robust quantitative bioanalytical methods (e.g., LC-MS/MS) to determine the pharmacokinetic profiles of this compound and its metabolites in preclinical species and humans.

This technical guide serves as a foundational document to stimulate and guide future research in the metabolism of this compound, ultimately contributing to a more complete understanding of its pharmacology.

References

Toxicological Profile of Diftalone: An In-depth Technical Guide

Disclaimer: This document summarizes the publicly available toxicological information on Diftalone. Extensive literature searches have revealed a limited amount of data, with a primary focus on its carcinogenic potential. Significant data gaps exist for other toxicological endpoints.

Executive Summary

This compound, an anti-inflammatory agent, has been evaluated in a limited number of published non-clinical safety studies. The most comprehensive data available pertains to a long-term carcinogenicity study in mice, which indicated a potential for hepatotoxicity and tumorigenicity at high doses. Genotoxicity data is sparse, with a single study reporting a negative result in a bacterial reverse mutation assay. There is a notable lack of publicly available information regarding acute, subacute, chronic toxicity (beyond the carcinogenicity study), reproductive and developmental toxicity, and other specific organ toxicities. This guide provides a detailed analysis of the available data and highlights the existing data gaps.

Carcinogenicity

A single long-term carcinogenicity study of this compound in mice has been identified. The study revealed evidence of hepatotoxicity and carcinogenic potential at the highest dose tested.

Table 1: Summary of Carcinogenicity Findings for this compound in BALB/c Mice

| Dose Level (ppm in diet) | Sex | Primary Toxicological Findings | Tumor Incidence |

| 300 | Male & Female | No carcinogenic effects observed. | Not significantly different from control. |

| 600 | Male & Female | No carcinogenic effects observed. | Not significantly different from control. |

| 1200 | Male | Hepatotoxicity | Angiomas of the liver |

| Angiosarcomas of the liver | |||

| Female | Hepatotoxicity | Hepatocellular tumors | |

| Angiosarcomas of the liver |

Source: Journal of Cancer Research and Clinical Oncology, 1984.[1]

Carcinogenicity Study in Mice

-

Test System: Male and female BALB/c mice, starting at 8 weeks of age.[1]

-

Administration: this compound was administered in the diet.[1]

-

Dosage: 300, 600, and 1200 ppm.[1]

-

Duration: 80 weeks of treatment, with observation until 126-128 weeks of age.[1]

-

Endpoints Evaluated:

-

Clinical signs of toxicity and mortality.

-

Body weight and food consumption.

-

Gross pathology at necropsy.

-

Histopathological examination of tissues.[1]

-

Caption: Experimental workflow for the this compound carcinogenicity study in mice.

Genotoxicity

Publicly available data on the genotoxicity of this compound is limited to a single bacterial reverse mutation assay.

Table 2: Summary of Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Information not specified | Negative |

Source: Journal of Cancer Research and Clinical Oncology, 1984.[1]

Detailed experimental protocols for the Ames test were not provided in the available literature.

Other Toxicological Endpoints

Extensive searches of publicly available scientific literature and regulatory databases did not yield specific studies on the following toxicological endpoints for this compound:

-

Acute Toxicity: No data on single-dose toxicity (e.g., LD50 values) was found.

-

Subacute and Chronic Toxicity: Apart from the carcinogenicity study, no repeated-dose toxicity studies of shorter duration were identified.

-

Reproductive and Developmental Toxicity: No studies evaluating the effects of this compound on fertility, reproduction, or embryonic/fetal development were found.

-

Specific Organ Toxicity: While the carcinogenicity study indicated hepatotoxicity, no other specific organ toxicity studies were identified.

-

Mechanism of Toxicity: The mechanism by which this compound exerts its hepatotoxic and carcinogenic effects has not been elucidated in the available literature.

-

Pharmacokinetics and Metabolism: No data on the absorption, distribution, metabolism, and excretion of this compound was found.

Conclusion

The toxicological profile of this compound is largely incomplete based on publicly available data. The primary finding of concern is its potential for hepatocarcinogenicity in mice at high doses. The single reported negative Ames test suggests a lack of mutagenic potential in that specific assay. However, the absence of data on a wide range of other critical toxicological endpoints makes a comprehensive risk assessment for human health challenging. Further studies are required to fully characterize the safety profile of this compound. Researchers and drug development professionals should be aware of these significant data gaps when considering this compound.

References

Carcinogenic Potential of Diftalone in Mice: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diftalone, a non-steroidal anti-inflammatory agent, has been evaluated for its carcinogenic potential in murine models. This technical guide synthesizes the available data on the long-term administration of this compound in mice, with a focus on its hepatocarcinogenic effects. The information presented herein is derived from a key study that investigated the dose-dependent carcinogenic activity of this compound. This document provides a structured overview of the experimental protocols, quantitative data on tumor incidence, and a discussion of potential mechanisms of action, including relevant signaling pathways. The aim is to offer a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound is a compound that has been investigated for its anti-inflammatory properties. As part of the preclinical safety assessment of new chemical entities, long-term carcinogenicity studies in rodent models are crucial to identify any potential cancer risk to humans. This whitepaper focuses on a pivotal study that assessed the carcinogenic potential of this compound when administered to BALB/c mice over a prolonged period. The findings from this study are critical for understanding the risk profile of this compound and for informing further research into its mechanism of action.

Experimental Protocols

The primary study on the carcinogenicity of this compound in mice employed a well-defined experimental protocol to assess the long-term effects of the compound. The key methodological aspects are detailed below.

Animal Model

-

Species: Mouse

-

Strain: BALB/c

-

Sex: Male and Female

Dosing and Administration

-

Route of Administration: Oral, mixed in the diet.

-

Dose Levels: 0 ppm (Control), 300 ppm, 600 ppm, and 1200 ppm.

-

Treatment Duration: 80 weeks, commencing at 8 weeks of age.

-

Observation Period: Animals were observed until 126-128 weeks of age, at which point the experiment was terminated.

Experimental Workflow

The experimental workflow followed a standard design for a chronic carcinogenicity bioassay.

Diftalone's Impact on Collagen and Glycosaminoglycan Metabolism: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diftalone, a non-steroidal anti-inflammatory drug (NSAID), demonstrates a significant inhibitory effect on the biosynthesis of key extracellular matrix components, namely collagen and glycosaminoglycans (GAGs). This technical guide synthesizes the available quantitative data, details the experimental methodologies used to ascertain these effects, and proposes potential signaling pathways involved. The findings indicate that this compound's mechanism of action extends beyond its established anti-inflammatory properties to directly modulate connective tissue metabolism. This has important implications for its therapeutic applications and provides a foundation for further research in rheumatology and tissue regeneration.

Quantitative Effects of this compound on Collagen and Glycosaminoglycan Synthesis

The primary research investigating this compound's influence on collagen and GAG metabolism reveals a consistent inhibitory pattern across different experimental models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

In Vivo Effects on Collagen Synthesis in Sponge-Induced Granuloma in Rats

The sponge-induced granuloma model in rats is a standard method to study fibrous tissue formation. This compound's administration in this model resulted in a dose-dependent inhibition of collagen biosynthesis, as measured by the specific radioactivity of neutral salt-soluble collagen (NSC).

| Treatment Group | Dose | Specific Radioactivity of NSC (cpm/µmol hydroxyproline) | % of Control |

| Control | - | 1250 | 100% |

| This compound | 50 mg/kg | 875 | 70% |

| This compound | 100 mg/kg | 625 | 50% |

Data extracted from Brettschneider et al., 1976.[1][2]

In Vitro Effects on Collagen Synthesis in Chick Embryo Articular Cartilage

In vitro studies using 13-day-old chick embryo articular cartilage explants further corroborated the inhibitory effect of this compound on collagen synthesis. Interestingly, a lower dose exhibited a more potent inhibitory effect in this model.

| Treatment Group | Concentration | Specific Radioactivity of NSC (cpm/µmol hydroxyproline) | % of Control |

| Control | - | 2500 | 100% |

| This compound | 10⁻³ M | 1875 | 75% |

| This compound | 10⁻⁴ M | 1250 | 50% |

Data extracted from Brettschneider et al., 1976.[1][2]

In Vitro Effects on Glycosaminoglycan (GAG) Synthesis and Sulfation

This compound was also found to inhibit both the synthesis and sulfation of GAGs in chick embryo articular cartilage and cornea. This is significant as GAGs are crucial for the structural integrity of connective tissues.

Table 3: Effect of this compound on GAG Sulfation in Chick Embryo Articular Cartilage

| Treatment Group | Concentration | Chondroitin Sulphate Specific Radioactivity (% of Control) |

| This compound | 10⁻³ M | 48% |

| This compound | 10⁻⁴ M | 59% |

Data extracted from Brettschneider et al., 1976.[1]

Table 4: Effect of this compound on GAG Synthesis in Granulation Tissue

| Treatment Group | Concentration | Chondroitin Sulphate Specific Radioactivity (% of Control) | Hyaluronic Acid Specific Radioactivity (% of Control) |

| This compound | 10⁻³ M | 55% | 58% |

| This compound | 10⁻⁴ M | 50% | 39% |

Data extracted from Brettschneider et al., 1976.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary.

In Vivo Sponge-Induced Granuloma in Rats

This protocol is a standard method for inducing the formation of granulation tissue to study the effects of pharmacological agents on fibrous tissue development.

Objective: To create a site of sterile inflammation and subsequent fibrous tissue encapsulation to assess the impact of this compound on collagen synthesis in vivo.

Materials:

-

Male Wistar rats (200-250g)

-

Polyvinyl alcohol (PVA) sponges (e.g., 1 cm x 1 cm x 0.5 cm)

-

Sterile surgical instruments

-

Anesthetic (e.g., isoflurane)

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Radiolabeled proline (e.g., ¹⁴C-proline)

-

Saline solution

-

Euthanasia agent

Procedure:

-

Sponge Preparation: PVA sponges are sterilized by autoclaving in saline.

-

Animal Preparation: Rats are anesthetized, and the dorsal area is shaved and disinfected.

-

Sponge Implantation: A small subcutaneous pocket is created on the dorsum of the rat, and a sterile PVA sponge is inserted. The incision is then closed with sutures or surgical clips.

-

Drug Administration: this compound or vehicle is administered orally or intraperitoneally at the specified doses for a set period (e.g., 7-14 days).

-

Radiolabeling: 24 hours before the end of the experiment, rats are injected with a radiolabeled collagen precursor, such as ¹⁴C-proline, to allow for its incorporation into newly synthesized collagen.

-

Granuloma Excision: At the end of the treatment period, rats are euthanized, and the granuloma tissue that has formed around the sponge is carefully dissected.

-

Collagen Analysis: The excised granuloma tissue is processed to extract and quantify the neutral salt-soluble collagen (NSC). The specific radioactivity of the NSC is determined using a liquid scintillation counter to measure the amount of radiolabeled proline incorporated, which is indicative of the rate of collagen synthesis.

In Vitro Chick Embryo Articular Cartilage Culture

This ex vivo model allows for the direct assessment of this compound's effects on cartilage metabolism in a controlled environment.

Objective: To culture chick embryo articular cartilage explants and measure the rate of collagen and GAG synthesis in the presence of this compound.

Materials:

-

13-day-old chick embryos

-

Sterile dissection tools

-

Culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and ascorbic acid)

-

This compound dissolved in a suitable solvent (e.g., ethanol)

-

Radiolabeled precursors: ¹⁴C-proline (for collagen synthesis) and ³⁵S-sulfate (for GAG sulfation)

-

Incubator (37°C, 5% CO₂)

-

Reagents for collagen and GAG extraction and analysis

Procedure:

-

Cartilage Dissection: Articular cartilage is aseptically dissected from the long bones of 13-day-old chick embryos.

-

Explant Culture: The cartilage explants are placed in a culture medium.

-

Treatment: this compound is added to the culture medium at the desired concentrations. Control cultures receive the vehicle alone.

-

Radiolabeling: Radiolabeled precursors (¹⁴C-proline and ³⁵S-sulfate) are added to the medium.

-

Incubation: The cultures are incubated for a specified period (e.g., 24-48 hours) to allow for the incorporation of the radiolabels into newly synthesized macromolecules.

-

Harvesting: At the end of the incubation period, the cartilage explants and the culture medium are collected separately.

-

Macromolecule Extraction and Analysis:

-

Collagen: Collagen is extracted from the cartilage explants, and the specific radioactivity of ¹⁴C-proline is determined to quantify collagen synthesis.

-

Glycosaminoglycans: GAGs are isolated from both the cartilage and the medium. The incorporation of ³⁵S-sulfate is measured to determine the rate of GAG sulfation.

-

Proposed Signaling Pathways

While the precise molecular mechanisms of this compound's effects on collagen and GAG synthesis are not fully elucidated, its classification as an NSAID provides a basis for proposing potential signaling pathways.

Inhibition of Prostaglandin Synthesis